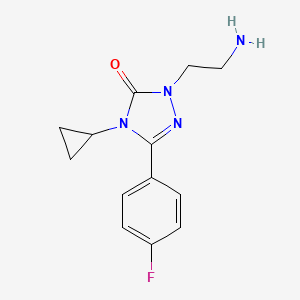

1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

2-(2-aminoethyl)-4-cyclopropyl-5-(4-fluorophenyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O/c14-10-3-1-9(2-4-10)12-16-17(8-7-15)13(19)18(12)11-5-6-11/h1-4,11H,5-8,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGICSZHNUPLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCN)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. The reaction generally starts with a fluoro-substituted benzene derivative, which undergoes a series of transformations, including cyclopropylation and triazole ring formation.

Industrial Production Methods: Industrial production often scales up these laboratory protocols, employing optimized conditions to maximize yield and purity. This might include using specific catalysts, temperature control, and pressure adjustments to ensure the reaction progresses efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidative transformations where it forms more complex derivatives or undergoes cleavage of specific bonds.

Reduction: Reduction reactions might involve the hydrogenation of its triazole ring or other functional groups.

Substitution: The fluorine atom on the phenyl ring is particularly susceptible to nucleophilic substitution, making it a reactive site for further chemical modifications.

Common Reagents and Conditions:

Oxidative agents: Potassium permanganate or chromium trioxide.

Reductive agents: Sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution reagents: Halides, bases, and specific nucleophiles depending on the desired product.

Major Products Formed: Depending on the reaction pathway, the compound might transform into derivatives with different functional groups, potentially altering its chemical and biological properties.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique triazole structure, which is known for its biological activity. The presence of the cyclopropyl and fluorophenyl groups enhances its pharmacological properties, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown potential as an antifungal agent due to its ability to inhibit the growth of various fungi. For instance, triazole compounds are often compared against established antifungal treatments, demonstrating comparable or enhanced efficacy in vitro against Candida species and Aspergillus species .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer properties. In vitro evaluations indicate that 1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest in cancer cells .

| Cancer Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.48 | Doxorubicin |

| A549 | 0.11 | Combretastatin-A4 |

| HCT-116 | 0.19 | Prodigiosin |

Synthesis and Modification

The synthesis of this compound involves several steps that can be optimized for yield and purity. Modifications to the chemical structure can enhance its bioactivity; for example, substituting different groups on the triazole or phenyl rings has been shown to affect potency against specific targets .

Case Study 1: Antifungal Efficacy

In a comparative study involving various triazole derivatives, this compound demonstrated superior antifungal activity against resistant strains of Candida albicans compared to traditional antifungal agents like fluconazole .

Case Study 2: Anticancer Activity in Vivo

In vivo studies involving murine models have shown that this compound significantly reduces tumor size in xenograft models of breast cancer when administered at specific dosages. The results indicated a reduction in tumor proliferation markers and increased apoptosis rates within the tumor tissue .

Mechanism of Action

1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects through its interaction with specific molecular targets, often involving enzyme inhibition or receptor modulation. The cyclopropyl and fluorophenyl groups play crucial roles in binding and activity, influencing the compound's efficacy and selectivity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 1, 3, and 4 of the triazolone core. These modifications impact molecular conformation, electronic properties, and bioactivity.

Table 1: Substituent Comparison of Selected Triazolone Derivatives

- Key Observations: The 2-aminoethyl group in the target compound may enhance water solubility compared to bulkier substituents like morpholine or cyclopropylmethyl .

Physicochemical Properties

Acidity (pKa Values)

Triazolones exhibit weak acidity due to deprotonation at the N1 position. Substituents influence pKa, as shown in potentiometric titration studies using tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents .

Table 2: pKa Values of Triazolone Derivatives in Acetonitrile

- Note: The target compound’s pKa is inferred to be lower than derivatives with electron-donating groups but higher than those with strong electron-withdrawing substituents (e.g., nitro groups).

Antioxidant Activity

Antioxidant capacity is influenced by substituents that scavenge reactive oxygen species (ROS).

Table 3: Antioxidant Activity of Selected Triazolones (IC50, DPPH Assay)

- Inference: The 4-fluorophenyl group may reduce antioxidant efficacy compared to electron-donating substituents like diethylamino.

Antitumor Activity

For example, 3-(4-chlorophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one showed moderate activity against breast cancer cells (IC50 = 12.5 μM) . The target compound’s cyclopropyl and 4-fluorophenyl groups may enhance lipophilicity and membrane penetration, though specific data are lacking.

Computational and Spectroscopic Studies

Table 4: DFT/HF Calculations for Triazolone Derivatives

- IR Spectroscopy: Methyl and cyclopropyl groups in analogs show characteristic C-H stretching at 2850–3000 cm⁻¹ . The target compound’s aminoethyl group may exhibit N-H stretches at ~3300 cm⁻¹.

Biological Activity

The compound 1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 2175978-87-5) is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H15FN4O

- Molecular Weight : 262.29 g/mol

- IUPAC Name : 2-(2-aminoethyl)-4-cyclopropyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- SMILES Notation : O=C1N(C2CC2)C(C(C=C3)=CC=C3F)=NN1CCN

This structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activities. For instance, compounds with similar scaffolds have shown promising results against various cancer cell lines.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways. In vitro studies demonstrated that the compound increased p53 expression levels and promoted caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that triazole derivatives can inhibit key viral enzymes, making them potential candidates for treating viral infections such as those caused by β-coronaviruses. The presence of the 1,2,4-triazole moiety is crucial for binding to viral proteins and enhancing antiviral efficacy .

Study 1: Anticancer Activity Evaluation

In a comparative study involving various triazole derivatives, This compound demonstrated an IC50 value comparable to established chemotherapeutics such as doxorubicin against MCF-7 cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Doxorubicin | 0.12 - 2.78 | MCF-7 |

| Triazole Derivative | Similar | MCF-7 |

Study 2: Antiviral Efficacy

In vitro assays revealed that the compound effectively inhibits the replication of β-coronaviruses by targeting CSNK2A2 kinase activity. The modification of the triazole group significantly enhanced both potency and metabolic stability compared to traditional inhibitors .

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications on the phenyl ring could enhance biological activity. The introduction of electron-withdrawing groups (EWGs) improved anticancer efficacy significantly .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including N-alkylation, cyclocondensation, and functional group introduction. For example, analogous triazolone derivatives are synthesized via:

- Step 1: Preparation of a piperidine or cyclopropane-containing precursor through nucleophilic substitution or cycloaddition .

- Step 2: Introduction of the 4-fluorophenyl group via Suzuki coupling or electrophilic aromatic substitution under reflux conditions (ethanol/methanol, 60–80°C) .

- Step 3: Formation of the triazolone core using hydrazine derivatives, followed by purification via recrystallization (ethanol/water mixtures, 69–81% yields) .

Intermediates are characterized by IR spectroscopy (e.g., carbonyl stretches at 1650–1700 cm⁻¹) and ¹H/¹³C-NMR to confirm substituent positions .

Advanced: How can discrepancies in crystallographic data (e.g., bond lengths, space groups) be resolved during structural refinement?

Methodological Answer:

Discrepancies often arise from twinning, disorder, or poor data resolution. To address this:

- Use SHELXL for refinement, which allows manual adjustment of occupancy factors and thermal parameters .

- Validate hydrogen bonding and torsion angles using ORTEP-3 for graphical visualization .

- Cross-check with powder XRD to confirm phase purity if single-crystal data is ambiguous. For example, in related triazolones, C–N bond lengths vary by ±0.02 Å; such deviations are addressed by constraining geometrically similar groups .

Basic: Which spectroscopic techniques are critical for confirming the compound’s functional groups and purity?

Methodological Answer:

- ¹H-NMR : Identifies substituents (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, aromatic protons at δ 7.1–7.5 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O at ~1680 cm⁻¹) and amine (N–H stretch at 3300–3500 cm⁻¹) groups .

- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced: How to design a robust bioactivity assay to evaluate antitumor potential while minimizing false positives?

Methodological Answer:

- Cell Line Selection : Use diverse cancer lines (e.g., MCF-7, HeLa) and normal fibroblasts as controls .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM, with MTT assays to measure IC₅₀ values.

- Mechanistic Studies : Combine with flow cytometry (apoptosis via Annexin V) and Western blotting (e.g., caspase-3 activation) .

- Data Validation : Replicate experiments in triplicate and use ANOVA for statistical significance (p < 0.05).

Basic: What strategies ensure stability during storage and handling?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis/oxidation .

- Stability Testing : Use TGA/DSC to determine decomposition temperatures (>150°C for most triazolones) .

- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH < 5 .

Advanced: How can computational modeling predict binding interactions with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures from the PDB (e.g., EGFR kinase, PDB: 1M17).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .

- Pharmacophore Mapping : Align with known inhibitors (e.g., gefitinib) to identify critical interactions (H-bonds with hinge region, hydrophobic contacts) .

Basic: What are common intermediates in the synthesis of this compound?

Methodological Answer:

Key intermediates include:

- Cyclopropane-carboxylate esters : Formed via [2+1] cycloaddition of dichlorocarbene .

- 4-Fluorophenyl hydrazines : Synthesized by diazotization of 4-fluoroaniline followed by reduction .

- Triazole precursors : Generated via cyclocondensation of thiosemicarbazides with ketones .

Advanced: How to address non-reproducible yields in large-scale synthesis?

Methodological Answer:

- Reaction Optimization : Use DoE (Design of Experiments) to vary solvents (DMF vs. THF), temperatures (60–100°C), and catalysts (e.g., Pd/C for hydrogenation) .

- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust stoichiometry dynamically.

- Scale-Up Challenges : Mitigate exothermic reactions using jacketed reactors and controlled addition rates .

Basic: How are acidic/basic properties of this compound determined experimentally?

Methodological Answer:

- Potentiometric Titration : Titrate with 0.05 M tetrabutylammonium hydroxide in isopropyl alcohol. Calculate pKa from half-neutralization potentials (HNP) .

- UV-Vis Spectroscopy : Monitor pH-dependent absorbance shifts (e.g., λmax 250–300 nm for triazolones) .

Advanced: How to resolve conflicting bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing (MIC via broth microdilution) .

- Off-Target Profiling : Use kinome-wide screening to identify non-specific interactions .

- Meta-Analysis : Compare datasets using PRISMA guidelines , accounting for variables like cell passage number and serum concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.